molecular formula C22H15BrClN3O3S B2827955 (Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721886-59-5

(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2827955
CAS No.: 721886-59-5
M. Wt: 516.79
InChI Key: FILSLRYBXCLPMP-UHFFFAOYSA-N
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Description

(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide is a synthetic small molecule featuring a unique hybrid structure combining a bromophenyl sulfonamide, a chlorophenyl ring, and a (Z)-configured 2-cyano-3-phenylprop-2-enamide core. This molecular architecture, which includes multiple aromatic systems, a polar sulfonamide group, and an electron-withdrawing nitrile, is characteristic of compounds developed for pharmaceutical and biochemical research . The specific stereochemistry (Z-configuration) at the prop-2-enamide double bond is critical for defining its three-dimensional shape and potential biological interactions. The integrated sulfonamide moiety is a privileged structure in medicinal chemistry, known to facilitate target binding in various enzyme systems; recent research has highlighted the therapeutic potential of sulfonamide-containing compounds as inhibitors of dynamin GTPase activity, showcasing their value in neurobiological research and as leads for novel anti-seizure medications . Furthermore, the molecule's acrylamide segment with a cyano group is a common feature in push-pull organic dyes and nonlinear optical materials, suggesting potential applications in material science . This compound is supplied strictly for research use only (RUO) and is intended for in vitro studies, including target validation, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities for drug discovery programs.

Properties

IUPAC Name

(Z)-N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O3S/c23-17-6-8-18(9-7-17)27-31(29,30)21-13-19(10-11-20(21)24)26-22(28)16(14-25)12-15-4-2-1-3-5-15/h1-13,27H,(H,26,28)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSLRYBXCLPMP-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₆H₁₂BrN₃O₃S 406.25 233.3 Sulfamoyl, Br/Cl-Ph, C≡N
(Z)-3-(4-Cl-Ph)-sulfonamido acrylonitrile C₂₄H₁₈ClN₃O₃S ~480 Not reported Sulfonamido, Cl-Ph, C≡N
Metobromuron C₉H₁₁BrN₂O₂ 275.10 95–97 Urea, Br-Ph

Research Findings and Implications

  • Structural Stability: The target compound’s sulfamoyl and cyano groups enhance thermal stability (mp 233.3°C) compared to non-sulfamoyl analogs .
  • Bioactivity Potential: Halogenated aromatic groups and the (Z)-acrylamide configuration suggest utility in drug design, akin to adamantane-based anti-proliferative agents .
  • Synthetic Challenges : Introducing multiple halogen atoms and maintaining (Z)-stereochemistry requires precise reaction conditions, as seen in analogous acrylonitrile syntheses .

Q & A

Basic: What are the critical steps for synthesizing this compound with high stereochemical purity, and how can isomerization be minimized?

Methodological Answer:
The synthesis of the (Z)-isomer requires precise control of reaction conditions, particularly temperature and solvent polarity. For analogous sulfonamide-containing compounds, polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C favor kinetic control, stabilizing the (Z)-configuration by reducing thermal isomerization . Key steps include:

  • Sulfamoylation: Reacting 4-bromoaniline with chlorosulfonic acid under anhydrous conditions to form the sulfamoyl intermediate.
  • Enamide Formation: Using a coupling agent like EDC/HOBt to link the sulfamoyl-phenyl group to the cyano-enamide backbone.
  • Isomer Control: Monitoring reaction progress via thin-layer chromatography (TLC) and confirming stereochemistry with 1H^{1}\text{H} NMR (e.g., coupling constants J=1012 HzJ = 10–12\ \text{Hz} for trans-olefin protons) and NOESY for spatial proximity of substituents .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and absence of impurities. For example, sulfamoyl protons resonate at δ 10.3–10.5 ppm, while cyano groups are confirmed via 13C^{13}\text{C} signals at ~115–120 ppm .
  • X-Ray Crystallography: Single-crystal diffraction using SHELXL for refinement to resolve bond lengths, angles, and stereochemistry. For example, C=C bond lengths in the enamide moiety should align with theoretical values (~1.34 Å) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks with <5 ppm deviation from calculated masses .

Advanced: How can researchers resolve discrepancies between theoretical and experimental crystallographic data during refinement?

Methodological Answer:
Discrepancies often arise from disordered solvent molecules, twinning, or incorrect space group assignment. Strategies include:

  • Validation Tools: Use checkCIF/PLATON to flag geometric outliers (e.g., bond angle deviations >5°) and ADDSYM to detect missed symmetry elements .
  • Twinning Analysis: Employ SHELXD to identify twinning operators and refine data with a twin law (e.g., HKLF5 format in SHELXL) .
  • Hydrogen Bonding Reassessment: Re-examine hydrogen-bonding networks using Mercury software to ensure donor-acceptor distances (2.6–3.2 Å) and angles (120–180°) align with Etter’s rules .

Advanced: What experimental design principles optimize reaction yields in multi-step syntheses while reducing byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, catalyst loading) for sulfamoylation and enamide coupling steps. For example, a 23^3 factorial design can identify interactions between solvent polarity, reaction time, and reagent stoichiometry .
  • Flow Chemistry: Use continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., sulfonation), reducing side reactions like over-sulfonation .
  • In Situ Monitoring: Implement ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How can hydrogen-bonding networks and molecular packing be systematically analyzed to predict crystal properties?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D(2)D(2), C(4)C(4) motifs) using criteria from Etter’s formalism to identify recurring patterns in sulfonamide crystals. For example, N–H···O=S interactions often form R22(8)R_2^2(8) rings .
  • ORTEP Visualization: Generate thermal ellipsoid plots (ORTEP-3) to assess anisotropic displacement parameters and identify regions of high disorder .
  • Hirshfeld Surface Analysis: Map dnormd_{\text{norm}} surfaces to quantify intermolecular contacts (e.g., Br···Cl interactions) and correlate packing efficiency with melting point/solubility .

Advanced: What strategies validate the biological relevance of structural data for sulfonamide derivatives?

Methodological Answer:

  • Docking Studies: Align crystallographic coordinates with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities.
  • Comparative Analysis: Cross-reference hydrogen-bonding motifs with bioactive sulfonamides (e.g., acetazolamide) to prioritize substituents for antimicrobial assays .
  • Dynamic Simulations: Perform MD simulations in GROMACS to assess conformational stability under physiological conditions .

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